

# DFT studies on the transition states of But-2eneperoxoic acid reactions

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A Comparative Guide to DFT Studies on the Transition States of Alkene Epoxidation by Peroxy Acids

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of alkene epoxidation by peroxy acids, with a focus on reactions analogous to that of but-2-ene with **but-2-eneperoxoic acid**.

While specific DFT studies on **but-2-eneperoxoic acid** are not readily available in the literature, extensive research has been conducted on the epoxidation of simple alkenes, such as ethene and but-2-ene, with other peroxy acids like peroxyformic acid and peracetic acid. These studies serve as excellent models for understanding the transition state of the title reaction. The commonly accepted mechanism for this reaction is a concerted process, often referred to as the "butterfly mechanism"[1][2][3].

# Computational Methodologies: A Comparative Overview

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. In the study of alkene epoxidation, various levels of theory have been employed to elucidate the reaction mechanism and energetics.



A prevalent method for these investigations is the B3LYP functional, often paired with the 6-311+G(d,p) basis set[4][5][6]. This combination has been shown to provide geometries and energetics that are in good agreement with higher-level methods like QCISD[7]. However, it has been noted that the B3LYP functional can sometimes underestimate reaction barriers[7].

More recent studies have also utilized the M06-2X functional, which is parameterized to better account for dispersion energy[8]. This functional has demonstrated high accuracy in calculating O-O bond dissociation enthalpies, a critical aspect of peroxy acid reactions[8].

Experimental Protocols: Computational Details

A typical DFT study on the epoxidation of an alkene involves the following steps:

- Geometry Optimization: The geometries of the reactants (alkene and peroxy acid), the transition state, and the products (epoxide and carboxylic acid) are fully optimized without any symmetry constraints.
- Frequency Calculations: Vibrational frequency calculations are performed at the same level
  of theory to characterize the stationary points. A transition state is confirmed by the presence
  of a single imaginary frequency corresponding to the reaction coordinate.
- Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is often performed to confirm that the located transition state connects the reactants and products on the potential energy surface[5][9].
- Solvent Effects: The influence of the solvent is often modeled using a polarizable continuum model (PCM), such as the SCRF-PCM method[4][6].

# **Quantitative Data on Transition States**

The following tables summarize key quantitative data from DFT studies on the epoxidation of simple alkenes with peroxy acids. These values provide a basis for comparison and understanding of the factors influencing the reaction barrier.

Table 1: Calculated Activation Barriers for Alkene Epoxidation



Alkene	Peroxy Acid	Functional/Bas is Set	Activation Barrier (kcal/mol)	Reference
Ethene	Peroxyformic Acid	B3LYP/6- 311G(d,p)	14.9	[6][7]
Ethene	Protonated Peroxyformic Acid	B3LYP/6- 311G(d,p)	4.4	[6][7]
E-2-Butene	Peroxyacetic Acid	M06-2X/6- 311+G(d,p)	Not explicitly stated, but studied	[8]
Norbornene	Peroxyformic Acid	RB3LYP/6- 311+G(d,p)	(Comparable to experimental values)	[5]

Table 2: Key Geometric Parameters of the Epoxidation Transition State (Spiro Geometry)

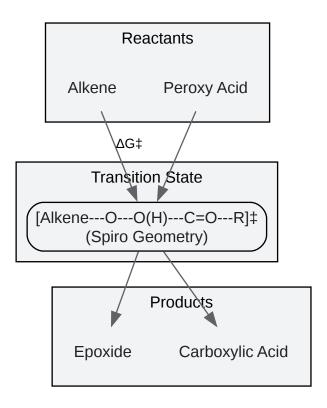
Parameter	Description	Typical Value
C-C bond length	The double bond of the alkene	Lengthened compared to the reactant
C-O bond lengths	Forming bonds between the alkene carbons and the transferring oxygen	~2.0 - 2.2 Å
O-O bond length	The peroxy acid O-O bond	Elongated, indicating bond breaking
O-H bond length	The peroxy acid hydroxyl proton	Elongated, transferring to the carbonyl oxygen

## **Visualization of Reaction Pathways and Workflows**

Diagram 1: Generalized "Butterfly" Transition State for Alkene Epoxidation



This diagram illustrates the concerted mechanism of oxygen transfer from a peroxy acid to an alkene.



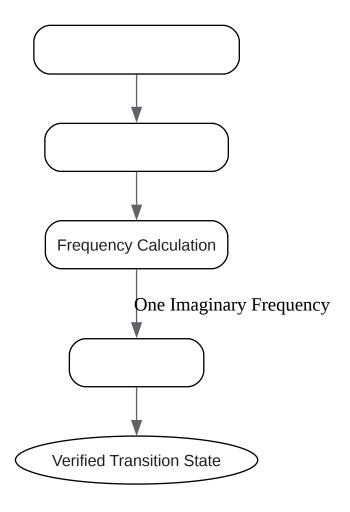
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Caption: The reaction pathway for alkene epoxidation proceeds through a concerted transition state.

Diagram 2: Typical Workflow for DFT Calculation of a Transition State

This diagram outlines the computational steps involved in identifying and verifying a transition state structure.





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Caption: A standard computational workflow for locating and verifying a transition state.

### **Transition State Geometries: Spiro vs. Planar**

A key point of comparison in DFT studies of alkene epoxidation is the geometry of the transition state. The two primary conformations are "spiro" and "planar".

- Spiro Geometry: In this arrangement, the plane of the peroxy acid is perpendicular to the
  axis of the C=C double bond[5][9]. This is the commonly accepted and generally lowerenergy transition state for simple alkenes. The oxygen transfer occurs symmetrically to the
  double bond.
- Planar Geometry: In this conformation, the plane of the peroxy acid contains the C=C bond axis[5][9]. This geometry is typically higher in energy but can become relevant for sterically hindered alkenes, such as syn-sesquinorbornene, where the spiro approach is disfavored[5]



[9]. For these sterically constrained systems, the transition state can be highly asynchronous, with the formation of one C-O bond significantly preceding the other[5][9].

### **Concluding Remarks**

DFT studies have been instrumental in providing a detailed understanding of the transition states in alkene epoxidation reactions. While direct computational data for **but-2-eneperoxoic acid** is limited, the extensive research on analogous systems provides a robust framework for predicting its reactivity. The choice of DFT functional, the consideration of both spiro and planar transition state geometries, and the inclusion of solvent effects are all critical factors in accurately modeling these reactions. The data and methodologies presented in this guide offer a valuable resource for researchers in the field of computational chemistry and drug development.

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